(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, hereafter referred to as 4-hydroxypiperidin-3-ylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.
Scientific Research Applications
Synthesis Methods
- The compound is synthesized through various chemical reactions, such as the Cu(I)-catalyzed reductive aldol cyclization, which allows for the preparation of 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. This method, combined with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).
Antimicrobial Activity
- Novel cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile show significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. These derivatives include 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo compounds (Bogdanowicz et al., 2013).
Corrosion Inhibition
- Keto-enol derivatives exhibit effective inhibition of carbon steel corrosion in 1 M HCl, highlighting their potential as corrosion inhibitors. The inhibition effectiveness increases with concentration but decreases with temperature, suggesting the formation of an adsorptive layer on the metal surface (Salhi et al., 2017).
Synthesis of Radiolabeled Compounds
- Efficient preparations of potent IκB Kinase-β (IKK-β) inhibitor compounds labeled with carbon-14 and deuterium are outlined. These labeled compounds are significant for drug development and pharmacokinetic studies, offering insights into drug distribution and metabolism (Latli et al., 2016).
Antinociceptive and Antihypertensive Effects
- 1-Substituted pyrrolidin-2-one and pyrrolidine derivatives exhibit notable antiarrhythmic and antihypertensive effects, alongside alpha-adrenolytic properties. The presence of a 1-phenylpiperazine moiety with specific substituents enhances these pharmacological activities, providing a foundation for further therapeutic agent development (Malawska et al., 2002).
properties
IUPAC Name |
(E)-1-(4-hydroxypiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-5-8-15(9-6-12)13(17)4-3-11-2-1-7-14-10-11/h1-4,7,10,12,16H,5-6,8-9H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQBDJPNFLBHC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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